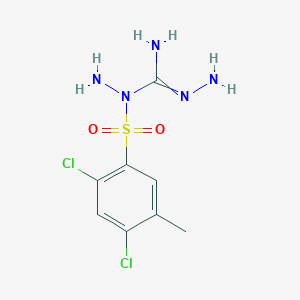
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide is a complex organic compound that features a benzene ring substituted with chlorine and methyl groups, along with sulfonyl and hydrazine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide typically involves multiple steps. One common method starts with the nitration of 2,4-dichlorotoluene to introduce nitro groups, followed by reduction to form the corresponding amine. This amine can then be sulfonated to introduce the sulfonyl group. The final step involves the reaction with hydrazine to form the hydrazine-1-carbohydrazonamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor, given its ability to interact with specific enzymes or proteins.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: It may be used in the production of dyes, agrochemicals, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and hydrazine groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorobenzene: A simpler compound with similar chlorine substitutions on the benzene ring.
Sulfonylhydrazines: A class of compounds with similar sulfonyl and hydrazine functional groups.
Methylbenzenes: Compounds with methyl substitutions on the benzene ring.
Uniqueness
1-(2,4-Dichloro-5-methylbenzene-1-sulfonyl)hydrazine-1-carbohydrazonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both sulfonyl and hydrazine groups allows for diverse interactions with other molecules, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
140451-27-0 |
|---|---|
Fórmula molecular |
C8H11Cl2N5O2S |
Peso molecular |
312.18 g/mol |
Nombre IUPAC |
1,2-diamino-1-(2,4-dichloro-5-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C8H11Cl2N5O2S/c1-4-2-7(6(10)3-5(4)9)18(16,17)15(13)8(11)14-12/h2-3H,12-13H2,1H3,(H2,11,14) |
Clave InChI |
VYYVNACYATXPBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C(=NN)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


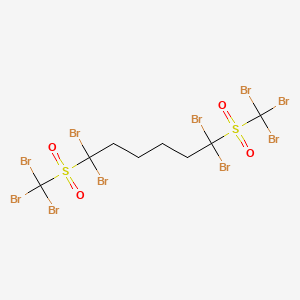

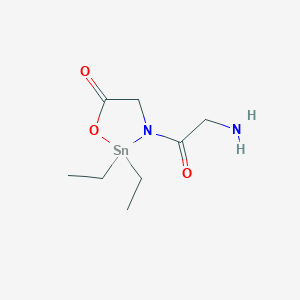
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
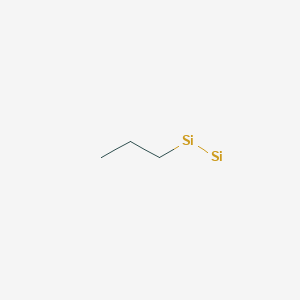
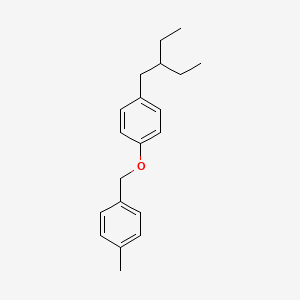
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
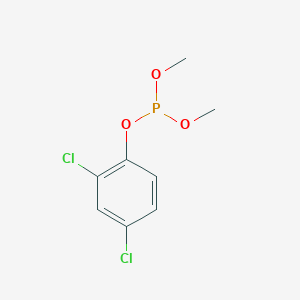
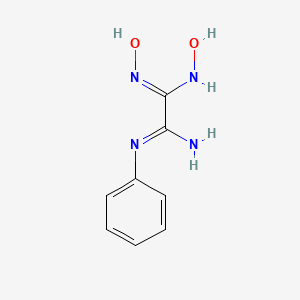
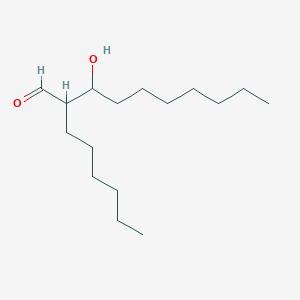

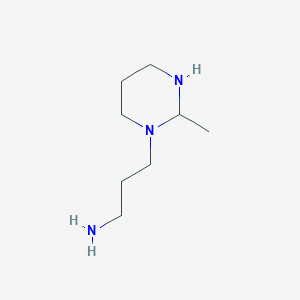
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)
![1-[(4-Ethenylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14285546.png)
